2,5-Bis(4-pyridyl)-1,3,4-oxadiazole chemical structure and properties
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole chemical structure and properties
An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: A Versatile Heterocyclic Building Block
Foreword: The Architectural Elegance of a Privileged Scaffold
In the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged" scaffold. Its unique combination of electronic properties, metabolic stability, and rigid, coplanar geometry has made it a cornerstone in fields as diverse as medicinal chemistry, materials science, and supramolecular engineering. When this robust core is symmetrically flanked by two 4-pyridyl moieties, the resultant molecule—2,5-Bis(4-pyridyl)-1,3,4-oxadiazole—transforms into a highly versatile and predictable building block. The pyridyl nitrogen atoms provide ideal coordination sites, while the electron-deficient oxadiazole core imparts favorable electron-transporting and photophysical characteristics.
This guide provides an in-depth technical overview of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, moving beyond a simple recitation of data. It is designed for the practicing researcher, offering insights into the causality behind its synthesis, the rationale for its characterization, and the structural features that dictate its diverse applications.
Part 1: Molecular Architecture and Physicochemical Profile
Chemical Identity and Structure
The defining feature of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is its elegant symmetry. A central, five-membered 1,3,4-oxadiazole ring is connected at the 2- and 5-positions to the C4 position of two pyridine rings. This linear, rigid structure is fundamental to its utility as a molecular linker or "strut" in larger assemblies.
Crystal structure analysis confirms that the molecule is nearly planar, with only a slight dihedral angle between the central oxadiazole and the terminal pyridyl rings[1][2]. This planarity facilitates efficient π-π stacking interactions in the solid state, a critical feature for charge transport in organic electronics[1][3].
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-oxadiazole | [4] |
| CAS Number | 15420-02-7 | [4][5] |
| Molecular Formula | C₁₂H₈N₄O | [4] |
| Molecular Weight | 224.22 g/mol | [4] |
| Canonical SMILES | C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |
Physicochemical Properties
The properties of this compound are dominated by its aromatic, heterocyclic nature. It is a stable, crystalline solid under ambient conditions with a relatively high melting point, indicative of strong intermolecular forces in the crystal lattice. Its solubility is generally low in water but good in various organic solvents, particularly polar aprotic solvents like DMSO and DMF.
Table 2: Key Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical State | Crystalline Solid | |
| Melting Point | 184.5 - 185 °C | Data from commercial suppliers. |
| Boiling Point | 453.8 ± 55.0 °C (Predicted) | Computational prediction. |
| XLogP3 | 0.9 | A measure of lipophilicity.[4] |
| Hydrogen Bond Acceptors | 5 | Includes 1 oxygen and 4 nitrogen atoms. |
Part 2: Synthesis and Characterization
Rationale for Synthetic Strategy
The most robust and widely adopted method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines[6][7]. This strategy is favored for several reasons:
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High Yields: The cyclization step is typically efficient and high-yielding.
-
Accessible Precursors: The required 1,2-diacylhydrazine intermediate is readily prepared from common starting materials like carboxylic acids, esters, or acid hydrazides.
-
Self-Validation: The purity of the intermediate can be verified before the final, irreversible cyclization step, ensuring a higher quality final product.
For 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, the key intermediate is 1,2-diisonicotinoylhydrazine. This precursor is synthesized from isonicotinic acid derivatives, most commonly isonicotinohydrazide (also known as isoniazid)[8].
Detailed Synthesis Protocol
This protocol describes a common laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1,2-Diisonicotinoylhydrazine (Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinohydrazide (1.0 eq).
-
Reaction: Dissolve the hydrazide in a suitable solvent such as pyridine. Add isonicotinoyl chloride (1.0 eq) dropwise to the solution while stirring. An exothermic reaction may be observed.
-
Heating: After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.
-
Drying: The white solid product is dried under vacuum to yield 1,2-diisonicotinoylhydrazine.
Step 2: Cyclodehydration to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
-
Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 1,2-diisonicotinoylhydrazine (1.0 eq).
-
Dehydration: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq by volume) to the flask. The mixture is then heated to reflux (approx. 107 °C) for 6-8 hours[7][8]. The solid will gradually dissolve as the reaction proceeds.
-
Quenching: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The excess POCl₃ is removed carefully under reduced pressure. The remaining viscous liquid is then very cautiously poured onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.
-
Neutralization: The acidic aqueous solution is neutralized by the slow addition of a concentrated base (e.g., NaOH or Na₂CO₃ solution) until the pH is basic (pH 8-9). This causes the product to precipitate.
-
Isolation & Purification: The solid precipitate is collected by vacuum filtration, washed extensively with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques provides a comprehensive validation.
Table 3: Expected Spectroscopic and Analytical Data
| Technique | Expected Result | Rationale |
|---|---|---|
| ¹H NMR | δ ~8.8-8.9 (d, 4H, Hα of pyridyl); δ ~7.9-8.0 (d, 4H, Hβ of pyridyl). | Due to the molecule's C₂ symmetry, only two signals are expected for the eight pyridyl protons. The protons alpha to the nitrogen are deshielded and appear further downfield. |
| ¹³C NMR | δ ~164-166 (C of oxadiazole); δ ~151 (Cα of pyridyl); δ ~121-122 (Cβ of pyridyl); δ ~140-145 (quaternary C of pyridyl). | The two carbons of the oxadiazole ring are equivalent and highly deshielded. The pyridyl carbons show distinct signals consistent with their electronic environment[9][10]. |
| FT-IR (KBr, cm⁻¹) | ~1620-1640 (C=N stretch); ~1590-1610 (Aromatic C=C stretch); ~1050-1100 (C-O-C stretch). | These are characteristic vibrational modes for 2,5-diaryl-1,3,4-oxadiazoles, confirming the presence of both the oxadiazole and pyridyl rings[9][11][12]. |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 224 | Confirms the molecular weight of the compound. |
| Thermal Analysis | High thermal stability, with decomposition likely >300 °C. | 1,3,4-oxadiazole rings are known for their exceptional thermal stability[9][13]. A related thiol derivative shows decomposition above 500 °C[14]. |
Part 3: Key Properties and Applications
The unique structural and electronic features of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole give rise to its utility in several advanced applications.
Supramolecular Chemistry: A Rigid Bidentate Ligand
The two terminal pyridyl nitrogen atoms act as excellent Lewis basic sites, making the molecule a superb bidentate, linear, and rigid ligand for coordinating with metal ions. This property is extensively exploited in the field of crystal engineering.
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Metal-Organic Frameworks (MOFs): It serves as an organic "strut" or "linker" to connect metal nodes, forming porous, crystalline materials. The defined length and rigidity of the molecule allow for the predictable design of network topologies with potential applications in gas storage, separation, and catalysis.
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Coordination Polymers: It can form one-, two-, or three-dimensional coordination polymers with various transition metals. The resulting structures often exhibit interesting photoluminescent or magnetic properties[2].
Materials Science: An Electron-Deficient Core for Optoelectronics
The 1,3,4-oxadiazole ring is inherently electron-deficient, which imparts excellent electron-transporting capabilities. When incorporated into a conjugated system, as it is here, the molecule gains useful photophysical and electrochemical properties.
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Photophysical Properties: While the oxadiazole ring itself is non-emissive, 2,5-diaryl substituted derivatives are known to be highly fluorescent[15]. 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is expected to absorb UV light (typically in the 300-340 nm range) and exhibit strong fluorescence, likely in the violet-blue region of the spectrum (370-420 nm), based on data from analogous compounds[16][17].
-
Electrochemical Properties: The electron-deficient nature results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the injection and transport of electrons, making it a prime candidate for use as an electron-transport layer (ETL) or an emissive host material in Organic Light-Emitting Diodes (OLEDs) [13]. The HOMO/LUMO levels for similar structures suggest a wide bandgap, consistent with its blue emission and thermal stability[18].
Medicinal Chemistry: A Scaffold for Drug Discovery
The 1,3,4-oxadiazole nucleus is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. This has led to its incorporation into a vast number of biologically active compounds[6][19]. While 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole itself is not a drug, it represents a valuable starting point for drug discovery programs, with derivatives known to possess a wide range of activities:
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Antibacterial and Antifungal[8]
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Anticancer
-
Anti-inflammatory
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Antitubercular
Conclusion
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is far more than a mere catalogue chemical. It is a molecule of designed elegance, where symmetry, rigidity, and specific electronic features converge to create a building block of immense potential. Its straightforward, high-yielding synthesis makes it accessible for academic and industrial research. For the supramolecular chemist, it is a reliable linear strut for building complex, functional architectures. For the materials scientist, it is a robust, electron-transporting chromophore for next-generation optoelectronics. And for the medicinal chemist, its core represents a stable and proven scaffold for the development of novel therapeutics. Understanding its fundamental properties, as outlined in this guide, is the first step toward unlocking its full potential in these exciting fields.
References
-
Glowacki, E. D., et al. (2009). Structures of substituted di-aryl-1,3,4-oxadiazole derivatives: 2,5-bis(pyridyl)-, 2,5-bis(aminophenyl)- and 2-(4-cyanophenyl)-5-(4-dimethylaminophenyl)-1,3,4-oxadiazole. Journal of Molecular Structure, 936(1-3), 195-201. Available at: [Link]
-
Gowda, S., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Chemistry & Chemical Technology, 15(1), 68-76. Available at: [Link]
-
Zhang, J., et al. (2008). Di-4-pyridyl-2,2′-(p-phenylene)di-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. Available at: [Link]
-
PubChem. (n.d.). 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole. PubChem Compound Database. Retrieved from [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2014, 172791. Available at: [Link]
-
Banafar, A., et al. (2021). Synthesis, characterization and photophysical properties of a new class of pyrene substituted 1,3,4-oxadiazole derivatives. Optical Materials, 122, 111689. Available at: [Link]
-
Beilstein Journals. (2020). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]
-
Katiyar, A., & Singh, P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10). Available at: [Link]
-
The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2006). 1:1 Cocrystal of 2,5-di-4-pyridyl-1,3,4-oxadiazole and hydroquinone. Acta Crystallographica Section E, 62(Pt 3), o961–o963. Available at: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
Richard, J. J., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal Name, Vol(Issue), pages. Available at: [Link]
-
Pal, A., et al. (2007). Photophysical characterizations of 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole in restricted geometry. Journal of Luminescence, 127(2), 671-678. Available at: [Link]
-
Morjan, R., et al. (2022). Review of synthesis of mono, bis and tris-1,3,4- oxadiazole and N-substituted-2,5. Chemistry & Chemical Technology, 16(4), 511-526. Available at: [Link]
-
Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(46), 9449-9454. Available at: [Link]
-
Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]
-
Şaş, B., & Kurt, M. (2025). Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole: Experimental and Theoretical Investigation. Journal Name, Vol(Issue), pages. Available at: [Link]
-
DergiPark. (2025). Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole. Retrieved from [Link]
-
Costanzo, M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe for Real-Time Colorimetric and Fluorescent pH Detection with Antibacterial Activity. International Journal of Molecular Sciences, 23(19), 11847. Available at: [Link]
-
ResearchGate. (n.d.). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. Retrieved from [Link]
-
Richard, J. J., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal Name, Vol(Issue), pages. Available at: [Link]
-
Gryczynski, I., et al. (1998). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. Photochemistry and Photobiology, 67(5), 515-519. Available at: [Link]
-
Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2276–2292. Available at: [Link]
-
ResearchGate. (n.d.). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. Retrieved from [Link]
-
Cotter, J. L. (1973). Mass spectrometry of oxazoles and isoxazoles. In Mass Spectrometry of Heterocyclic Compounds (pp. 288-322). John Wiley & Sons. Available at: [Link]
-
ResearchGate. (n.d.). A new polymorph of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole. Retrieved from [Link]
-
Mary, Y. S., et al. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences, 19(22), 6296. Available at: [Link]
-
Yildirim, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 037517. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5,5′-Di-4-pyridyl-2,2′-(p-phenylene)di-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-BIS(4-PYRIDYL)-1,3,4-OXADIAZOLE | 15420-02-7 [chemicalbook.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. updatepublishing.com [updatepublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
